molecular formula C16H26N4O3S B5515136 2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B5515136
M. Wt: 354.5 g/mol
InChI Key: URBSZOBXDRAKFM-JSGCOSHPSA-N
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Description

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a dimethylamino group, and a pyrrolidine ring with a methylsulfonyl and propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the dimethylamino group, and the construction of the pyrrolidine ring with the appropriate substituents. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Dimethylamino Group: This step can be carried out using dimethylamine and appropriate activating agents.

    Construction of the Pyrrolidine Ring: This can be achieved through cyclization reactions, often involving the use of chiral catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)pyridine: A simpler compound with similar functional groups but lacking the pyrrolidine ring and its substituents.

    N-methylsulfonylpyrrolidine: Contains the pyrrolidine ring with a methylsulfonyl group but lacks the pyridine ring and dimethylamino group.

Uniqueness

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-5-7-12-10-20(24(4,22)23)11-14(12)18-16(21)13-8-6-9-17-15(13)19(2)3/h6,8-9,12,14H,5,7,10-11H2,1-4H3,(H,18,21)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBSZOBXDRAKFM-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2=C(N=CC=C2)N(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2=C(N=CC=C2)N(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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